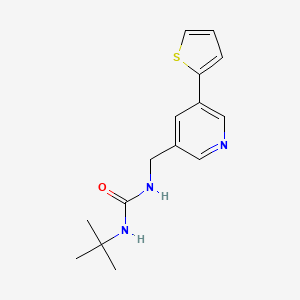

![molecular formula C21H22FN3O2S B2521813 2-(4-Fluorophenyl)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 899731-97-6](/img/structure/B2521813.png)

2-(4-Fluorophenyl)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

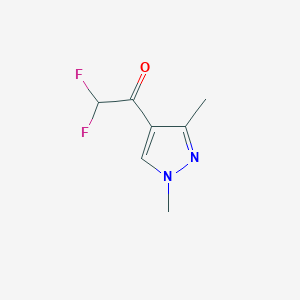

The compound "2-(4-Fluorophenyl)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone" is a synthetic molecule that appears to be designed for potential pharmacological applications. The structure suggests the presence of a fluorophenyl group, a methoxybenzothiazole moiety, and a piperazine ring, which are common in molecules with central nervous system activity, such as antipsychotic drugs .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of aryl piperazine linked with various aromatic moieties. For instance, the electrochemical synthesis of arylthiobenzazoles involves the oxidation of a hydroxyphenyl piperazine precursor in the presence of nucleophiles like 2-mercaptobenzothiazole . Similarly, biphenyl-linked aryl piperazine derivatives are synthesized for their antipsychotic activity, suggesting a method that could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound includes several pharmacophore features: a piperazine ring known for its neurological effects, a fluorophenyl group which can enhance blood-brain barrier penetration, and a methoxybenzothiazole which could contribute to binding affinity and selectivity towards biological targets . These structural elements are crucial for the compound's potential activity and interactions with biological receptors.

Chemical Reactions Analysis

The compound's chemical reactivity would likely involve the piperazine nitrogen and the ketone carbonyl group. These functional groups can participate in various chemical reactions, such as nucleophilic substitutions or the formation of Schiff bases, as seen in the synthesis of related compounds . The presence of the fluorine atom could also influence the compound's reactivity by affecting the electron distribution within the molecule.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-(4-Fluorophenyl)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone" are not detailed in the provided papers, related compounds' properties can be inferred. Typically, such molecules would exhibit moderate to high lipophilicity, aiding in crossing the blood-brain barrier, and would have specific absorption, distribution, metabolism, and excretion (ADME) characteristics relevant to their pharmacological profile . The presence of the fluorine atom and the methoxy group could also affect the molecule's boiling point, solubility, and stability.

Scientific Research Applications

Synthesis of Radioligands for Dopamine Reuptake Inhibition

The synthesis and application of fluorine-18 labeled GBR 12909, a dopamine reuptake inhibitor, demonstrate the potential use of fluorinated phenyl compounds in developing radioligands for neuroimaging. This study highlights the preparation of no-carrier-added fluorine-18 labeled GBR 12909, indicating the compound's role in dopamine reuptake inhibition and its application in imaging studies (Haka & Kilbourn, 1990).

Development of Antimicrobial Agents

Research into the synthesis and spectroscopic characterization of 1-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone demonstrates the compound's potential in biological applications, including cytotoxic and antimicrobial activities. The study involves click chemistry approaches for synthesis and characterizes the compound using various spectroscopic techniques (Govindhan et al., 2017).

Electrochemical Synthesis for Arylthiobenzazoles

Electrochemical syntheses involving the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles to create new arylthiobenzazoles showcase the compound's versatility in chemical synthesis. This research presents a novel methodology for the synthesis of arylthiobenzazoles, contributing to the development of compounds with potential pharmacological activities (Amani & Nematollahi, 2012).

properties

IUPAC Name |

2-(4-fluorophenyl)-1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O2S/c1-14-3-8-17(27-2)19-20(14)28-21(23-19)25-11-9-24(10-12-25)18(26)13-15-4-6-16(22)7-5-15/h3-8H,9-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGPBVJJOCWJHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}oxy)-2,3-dimethylbenzene](/img/structure/B2521732.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2521734.png)

![3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde](/img/structure/B2521737.png)

![8-(4-methoxybenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2521740.png)

![2,4,5-trimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2521745.png)

![Ethyl 6-acetyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2521747.png)